benzyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate
Overview
Description
Benzyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate is an organic compound that features a complex structure with multiple functional groups This compound includes a benzyl group, a furan ring, an iodobenzoyl group, and an enamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Iodobenzoyl Group: This step might involve the iodination of a benzoyl precursor, followed by coupling with the furan derivative.
Formation of the Enamine Linkage: The final step could involve the formation of the enamine linkage through condensation reactions, possibly using benzylamine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the enamine linkage.
Reduction: Reduction reactions could target the iodobenzoyl group or the enamine linkage.
Substitution: The benzyl group and the iodobenzoyl group may participate in substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate could have several applications in scientific research:
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for benzyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzyl (E)-3-(furan-2-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoate: Similar structure but with a bromine atom instead of iodine.
Benzyl (E)-3-(furan-2-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in benzyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate may impart unique reactivity and properties compared to its bromine or chlorine analogs. Iodine is larger and more polarizable, which can influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
benzyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16INO4/c22-18-11-5-4-10-17(18)20(24)23-19(13-16-9-6-12-26-16)21(25)27-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,23,24)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJSFQHNIAUQHW-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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